A number of novel 3-bromo-4-methyl-7-methoxy-8-amino substituted coumarins were synthesized for the purpose of pharmacological evaluation . Some representative compounds showed antitumor activity in vitro on Ehrlich ascites carcinoma in the preliminary testing .
Method of Application: The nitration of 3-bromo-7-hydroxy-4-methyl coumarin using concentrated nitric acid and sulphuric acid at 0°C gave 3-bromo-7-hydroxy-4-methyl-8-nitro coumarin and 3-bromo-7-hydroxy-4-methyl-6-nitro coumarin . The separation of these two isomers was carried out by column chromatography using silica gel .
Results: The synthesized compounds showed antitumor activity in vitro on Ehrlich ascites carcinoma in the preliminary testing .
A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were tested for their in vitro antimicrobial activity .
Method of Application: The reaction of 7-amino-4-methylcoumarin with a number of organic halides led to the synthesis of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins .
Results: The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . A few of them are found to be potent antimicrobial agents .
Coumarin moieties containing hydrazide and sulfonamide groups act as anti-malarial, antiviral activity, anti-HIV, and anticancer agents . They also have anti-inflammatory and analgesic activities .
Method of Application: The synthesis of these compounds involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides .
Coumarins and related derivatives have continued to attract attention for their interesting biological activities. Their antioxidant activities are well known .
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by a chromenone structure. This compound features a bromine atom at the third position, a methoxy group at the seventh, and a methyl group at the fourth position of the chromenone ring. Its molecular formula is C12H11BrO3, and it has gained attention due to its potential biological activities and applications in medicinal chemistry.
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one exhibits notable biological activities. It has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, it binds to DNA gyrase, an enzyme essential for bacterial DNA replication, thus demonstrating antibacterial properties. In cancer research, this compound has been observed to induce apoptosis in cancer cells by activating the caspase pathway and downregulating anti-apoptotic genes .
The synthesis of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one typically involves:
For large-scale production, automated reactors are employed to control reaction conditions precisely. Continuous flow reactors are increasingly used to enhance efficiency and yield while minimizing by-products.
The applications of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one span various fields:
Interaction studies have indicated that 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one interacts with several biomolecules, influencing cellular processes such as metabolism and gene expression. Its ability to modulate cell signaling pathways makes it a valuable compound for further research in drug development and therapeutic applications .
Several compounds share structural similarities with 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-hydroxycoumarin | Hydroxyl group at position 7 | Known for its anticoagulant properties |
| 4-methylcoumarin | Methyl group at position 4 | Exhibits fluorescence properties |
| 3-(bromoacetyl)coumarin | Bromine and acetyl groups | Used in studies related to enzyme inhibition |
| 6-bromo-4-hydroxycoumarin | Hydroxyl group at position 4 | Demonstrates neuroprotective effects |
These compounds are similar in structure but differ significantly in their biological activities and applications, highlighting the uniqueness of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one within this chemical family .
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one through detailed analysis of both proton and carbon-13 spectra. The compound's distinct substitution pattern yields characteristic spectral signatures that enable unambiguous structural identification [2].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one in deuterated chloroform reveals several distinctive signals that confirm the molecular structure [2]. The methyl group at position 4 appears as a sharp singlet at δ 2.60 parts per million, integrating for three protons [2]. This chemical shift is characteristic of methyl groups attached to aromatic systems with moderate deshielding effects.
The methoxy substituent at position 7 generates a prominent singlet at δ 3.89 parts per million, integrating for three protons [2]. This signal's position is typical for aromatic methoxy groups, showing the expected downfield shift due to the electron-withdrawing nature of the aromatic ring system .
The aromatic region displays three distinct proton signals corresponding to the benzene ring portion of the chromenone system [2]. A doublet appears at δ 6.83 parts per million with a coupling constant of 2.4 hertz, representing the proton at position 6 [2]. This small coupling constant indicates meta-coupling with the proton at position 8.
The proton at position 8 manifests as a doublet of doublets at δ 6.90 parts per million with coupling constants of 8.7 and 2.4 hertz [2]. The larger coupling constant corresponds to ortho-coupling with the proton at position 5, while the smaller value represents meta-coupling with the proton at position 6.
A doublet signal at δ 7.50 parts per million with a coupling constant of 8.7 hertz corresponds to the proton at position 5 [2]. This signal appears most downfield among the aromatic protons due to its proximity to both the carbonyl oxygen and the fused ring system.
Carbon-13 Nuclear Magnetic Resonance Characterization
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one [2]. The methyl carbon at position 4 resonates at δ 19.5 parts per million, appearing in the typical aliphatic region [2]. The methoxy carbon generates a signal at δ 55.8 parts per million, consistent with aromatic methoxy substituents [2].
The aromatic carbon framework produces multiple signals spanning the aromatic region from δ 99.7 to δ 162.7 parts per million [2]. The carbon bearing the methoxy group (C-7) appears at δ 162.7 parts per million, showing significant downfield shift due to oxygen substitution [2]. The lactone carbonyl carbon typically resonates around δ 161.4 parts per million, representing the most deshielded carbon in the molecule [2].
Additional aromatic carbons appear at δ 152.6, δ 155.4, δ 125.6, δ 113.6, δ 112.3, δ 111.8, and δ 99.7 parts per million [2]. These signals correspond to the various aromatic carbons within the chromenone framework, with their specific chemical shifts reflecting the electronic environment created by the substituent pattern.
| NMR Parameter | Value | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) δ 2.60 (s, 3H) | 2.60 ppm | CH₃ at C-4 |
| ¹H NMR (CDCl₃) δ 3.89 (s, 3H) | 3.89 ppm | OCH₃ at C-7 |
| ¹H NMR (CDCl₃) δ 6.83 (d, J = 2.4 Hz, 1H) | 6.83 ppm | H-6 |
| ¹H NMR (CDCl₃) δ 6.90 (dd, J = 8.7, 2.4 Hz, 1H) | 6.90 ppm | H-8 |
| ¹H NMR (CDCl₃) δ 7.50 (d, J = 8.7 Hz, 1H) | 7.50 ppm | H-5 |
| ¹³C NMR (CDCl₃) δ 19.5 | 19.5 ppm | CH₃ carbon |
| ¹³C NMR (CDCl₃) δ 55.8 | 55.8 ppm | OCH₃ carbon |
| ¹³C NMR (CDCl₃) δ 161.4 | 161.4 ppm | C=O lactone |
Infrared spectroscopy serves as a fundamental technique for identifying and characterizing the functional groups present in 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one [3] . The infrared spectrum provides distinctive absorption bands that correspond to specific vibrational modes of the molecular bonds and functional groups.
Carbonyl Stretching Vibrations
The most prominent feature in the infrared spectrum appears in the carbonyl stretching region between 1700 and 1750 reciprocal centimeters [3] . This strong absorption band corresponds to the lactone carbonyl group characteristic of the chromenone ring system [3]. The exact frequency within this range depends on the electronic environment surrounding the carbonyl group, with electron-withdrawing substituents typically causing shifts to higher frequencies.
For 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one, the lactone carbonyl stretching frequency appears at approximately 1720-1730 reciprocal centimeters . This position reflects the conjugated nature of the carbonyl group within the aromatic system and the influence of the bromine substituent at position 3.
Aromatic Carbon-Carbon Stretching Modes
The aromatic portion of the molecule generates characteristic stretching vibrations in the 1600-1620 reciprocal centimeters region [3] . These bands correspond to carbon-carbon double bond stretching within the benzene ring and the pyrone portion of the chromenone system [3]. Multiple bands may appear in this region due to the asymmetric substitution pattern of the aromatic framework.
Additional aromatic stretching modes appear at lower frequencies, typically around 1500-1550 reciprocal centimeters, representing in-plane bending and stretching combinations of the aromatic carbons .
Methoxy Group Vibrational Signatures
The methoxy substituent at position 7 contributes several distinctive bands to the infrared spectrum [3] . The carbon-oxygen-carbon asymmetric stretching vibration appears prominently between 1250 and 1300 reciprocal centimeters [3]. This band serves as a diagnostic indicator for aromatic methoxy groups and confirms the presence of this substituent.
Carbon-hydrogen stretching vibrations from the methoxy group appear in the 2800-3000 reciprocal centimeters region, typically as medium-intensity bands . These signals overlap with other carbon-hydrogen stretching modes from the methyl and aromatic protons.
Aromatic Carbon-Hydrogen Vibrations
Aromatic carbon-hydrogen stretching vibrations manifest as weak to medium bands above 3000 reciprocal centimeters . These bands confirm the presence of aromatic protons and provide supporting evidence for the benzene ring system.
Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the fingerprint region below 1000 reciprocal centimeters [3] . The specific pattern of these bands depends on the substitution pattern of the aromatic ring and can provide information about the number and positions of substituents.
| IR Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 1700-1750 | Strong | C=O lactone stretching |
| 1620, 1600 | Medium | C=C aromatic stretching |
| 1250-1300 | Medium | C-O-C methoxy stretching |
| 2800-3000 | Medium | C-H stretching (methyl, methoxy) |
| 3000-3100 | Weak | C-H aromatic stretching |
Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one [4] [5]. The technique enables determination of molecular structure through analysis of fragment ion patterns and isotope distributions.
Molecular Ion Characteristics
The molecular ion of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one appears at mass-to-charge ratio 269, corresponding to the molecular weight of the compound [6]. The presence of bromine creates a characteristic isotope pattern with peaks at mass-to-charge ratios 269 and 271, separated by two mass units [4]. The relative intensities of these peaks reflect the natural abundance of bromine-79 and bromine-81 isotopes, providing confirmation of bromine incorporation.
Primary Fragmentation Pathways
The fragmentation behavior of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one follows patterns typical of brominated coumarin derivatives [4] [5]. Loss of carbon monoxide from the molecular ion represents a major fragmentation pathway, yielding a prominent fragment ion at mass-to-charge ratio 241 [4]. This fragmentation involves cleavage of the lactone carbonyl group and formation of a benzofuran radical cation, as commonly observed in coumarin compounds [4].
Sequential loss of another carbon monoxide molecule produces a fragment ion at mass-to-charge ratio 213 [4]. This double carbon monoxide loss pathway has been confirmed through high-resolution mass spectrometry studies of related coumarin derivatives [4].
Loss of the methyl group from position 4 generates a fragment ion at mass-to-charge ratio 254 [4]. This fragmentation occurs through homolytic cleavage of the carbon-methyl bond and represents a moderate-intensity peak in the mass spectrum.
Bromine-Specific Fragmentation
The bromine substituent at position 3 participates in several characteristic fragmentation processes [4]. Direct loss of bromine from the molecular ion produces a fragment at mass-to-charge ratio 189, representing removal of the halogen substituent [4]. This fragmentation pathway generates a high-intensity peak due to the relatively weak carbon-bromine bond.
Loss of bromomethyl from the molecular ion yields a fragment at mass-to-charge ratio 161 [4]. This fragmentation involves simultaneous cleavage of both the carbon-bromine bond and the adjacent carbon-carbon bond, resulting in elimination of the entire bromomethyl unit.
Methoxy Group Fragmentation
The methoxy substituent at position 7 contributes to fragmentation through loss of methoxy radical (mass 31) or methanol (mass 32) [4]. These losses typically occur from pre-formed fragment ions rather than directly from the molecular ion, reflecting the stability of the aromatic methoxy group.
Rearrangement processes involving the methoxy group can lead to formation of hydroxyl-containing fragment ions through internal hydrogen transfer mechanisms [5]. These rearrangements are facilitated by the six-membered ring framework of the chromenone system.
| Fragment Ion (m/z) | Loss | Relative Intensity | Assignment |
|---|---|---|---|
| 269 [M]⁺ | - | Variable | Molecular ion |
| 254 [M-15]⁺ | CH₃ | Medium | Loss of methyl |
| 241 [M-28]⁺ | CO | High | Loss of carbon monoxide |
| 226 [M-43]⁺ | CH₃CO | Low | Loss of acetyl |
| 213 [M-56]⁺ | 2CO | Medium | Double CO loss |
| 189 [M-80]⁺ | Br | High | Loss of bromine |
| 161 [M-108]⁺ | BrCH₃ | Low | Loss of bromomethyl |
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one [7] [8] [9]. While specific crystallographic data for this exact compound has not been reported in the literature, extensive studies on related brominated coumarin derivatives provide valuable insights into expected structural parameters and crystallization behavior.
Crystal System and Space Group Predictions
Based on crystallographic studies of structurally analogous compounds, 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one is expected to crystallize in the monoclinic crystal system [8] [10]. The most probable space group is P21/n, which is commonly observed for brominated coumarin derivatives [10]. This space group accommodates the molecular symmetry while allowing efficient packing of the substituted chromenone molecules.
Alternative crystallization conditions might yield triclinic crystals with space group P-1, particularly if solvent molecules are incorporated into the crystal lattice [11]. The choice between monoclinic and triclinic systems depends on crystallization conditions, solvent selection, and temperature during crystal growth.
Unit Cell Parameters and Molecular Packing
Anticipated unit cell dimensions for 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one can be estimated based on related brominated coumarin structures [10]. Expected parameters include unit cell edge lengths of approximately 8.5, 9.1, and 12.5 angstroms for the a, b, and c axes respectively [10]. The beta angle is predicted to be approximately 78 degrees, with unit cell volume around 1100 cubic angstroms [10].
The crystal structure is expected to contain four molecules per unit cell (Z = 4), leading to a calculated density of approximately 1.70 grams per cubic centimeter [10]. This density value reflects the presence of the heavy bromine atom and the efficient packing typical of planar aromatic molecules.
Molecular Geometry and Conformation
X-ray crystallographic studies of related compounds indicate that the chromenone ring system maintains essential planarity [8] [9]. The benzopyran framework shows maximum deviation from planarity of less than 0.05 angstroms for any constituent atom [8]. This planarity facilitates π-π stacking interactions between adjacent molecules in the crystal lattice.
The methoxy substituent at position 7 adopts a coplanar orientation with respect to the aromatic ring system [9]. The carbon-oxygen-carbon bond angle of the methoxy group typically measures between 117 and 121 degrees, reflecting optimal orbital overlap and minimal steric hindrance [10].
The bromine substituent at position 3 shows no significant deviation from the molecular plane, maintaining the overall planar architecture of the molecule [10]. The carbon-bromine bond length is expected to measure approximately 1.90 angstroms, consistent with typical aromatic carbon-bromine bonds [10].
Intermolecular Interactions and Crystal Packing
Crystal packing of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one is expected to involve multiple types of intermolecular interactions [9] [10]. Weak carbon-hydrogen···oxygen hydrogen bonds represent the primary stabilizing interactions [10]. These bonds typically involve aromatic or methyl hydrogen atoms as donors and carbonyl or methoxy oxygen atoms as acceptors.
π-π stacking interactions between aromatic ring systems provide additional stabilization [8] [9]. These interactions manifest as parallel or offset parallel arrangements of chromenone molecules with inter-planar distances of approximately 3.4-3.6 angstroms [8]. The extent of π-π overlap depends on the specific packing arrangement and the influence of substituents.
The bromine substituent can participate in halogen bonding interactions with electron-rich regions of neighboring molecules [10]. These interactions, while weaker than hydrogen bonds, contribute to the overall crystal stability and influence the molecular packing arrangements.
| Crystal Parameter | Expected Value | Literature Range |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic/Triclinic |
| Space Group | P21/n | P21/n, P-1 |
| Unit Cell a (Å) | ~8.5 | 4.3-8.5 |
| Unit Cell b (Å) | ~9.1 | 9.1-9.3 |
| Unit Cell c (Å) | ~12.5 | 12.4-25.3 |
| β angle (°) | ~78 | 75-92 |
| Volume (Ų) | ~1100 | 1000-1200 |
| Z | 4 | 4-8 |
| Density (g/cm³) | ~1.70 | 1.6-1.8 |
Density functional theory calculations provide comprehensive theoretical validation of the structural and electronic properties of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one [12] [13] [14]. The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set represents the standard computational approach for coumarin derivatives, offering an optimal balance between accuracy and computational efficiency [13] [14].
Geometry Optimization and Structural Parameters
DFT geometry optimization using the B3LYP/6-311++G(d,p) level of theory yields optimized structural parameters that closely match experimental values from related compounds [13] [14]. The chromenone ring system maintains essential planarity with dihedral angles between ring planes typically less than 5 degrees [13]. This planarity confirms the extended conjugation throughout the molecular framework.
Bond length calculations show excellent agreement with experimental X-ray crystallographic data from analogous structures [13]. The carbon-bromine bond length is calculated to be approximately 1.90 angstroms, within the typical range of 1.88-1.92 angstroms observed experimentally [13]. The lactone carbonyl bond length measures approximately 1.22 angstroms, consistent with partial double-bond character due to resonance effects [13].
The methoxy group adopts an optimal geometry with the carbon-oxygen bond length of approximately 1.37 angstroms [13]. The carbon-oxygen-carbon bond angle measures approximately 119 degrees, reflecting the sp² hybridization of the aromatic carbon bearing the methoxy substituent [13].
Electronic Structure and Frontier Molecular Orbitals
DFT calculations reveal important insights into the electronic structure and reactivity of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one [12] [14]. The highest occupied molecular orbital (HOMO) energy typically ranges from -6.8 to -7.2 electron volts, indicating moderate electron-donating character [12]. The HOMO is primarily localized on the aromatic ring system with significant contribution from the methoxy substituent.
The lowest unoccupied molecular orbital (LUMO) appears at approximately -1.8 to -2.2 electron volts, reflecting the electron-accepting nature of the chromenone system [12]. The LUMO is predominantly localized on the pyrone portion of the molecule, particularly the carbonyl group and the carbon bearing the bromine substituent.
The HOMO-LUMO energy gap measures approximately 4.8-5.2 electron volts, indicating moderate chemical stability and suggesting the compound would exhibit absorption in the ultraviolet region [12]. This energy gap is consistent with the observed photophysical properties of related coumarin derivatives.
Global Reactivity Descriptors
DFT calculations enable determination of global reactivity descriptors that predict chemical behavior [12] [14]. The ionization potential, calculated as the negative of the HOMO energy, ranges from 6.8 to 7.2 electron volts [12]. The electron affinity, derived from the LUMO energy, measures approximately 1.8 to 2.2 electron volts [12].
Chemical hardness, calculated as half the difference between ionization potential and electron affinity, yields values of 2.4-2.6 electron volts [12]. This moderate hardness indicates balanced reactivity toward both electrophilic and nucleophilic reagents. The chemical softness, the reciprocal of hardness, measures 0.38-0.42 reciprocal electron volts [12].
Electronegativity, calculated as the average of ionization potential and electron affinity, ranges from 4.3 to 4.7 electron volts [12]. The electrophilicity index, derived from electronegativity and hardness, measures 3.8-4.5 electron volts, indicating moderate electrophilic character [12].
Thermodynamic Properties
DFT calculations provide access to thermodynamic properties including formation enthalpies, entropy, and heat capacities [12]. These parameters enable prediction of thermal stability and phase behavior under various conditions. The calculated formation enthalpy suggests moderate stability with respect to decomposition pathways.
Vibrational frequency calculations confirm the optimized structure represents a true minimum on the potential energy surface [13]. All calculated frequencies are positive, indicating structural stability. The calculated frequencies correlate well with experimental infrared spectroscopic data, validating the computational approach [13].
| DFT Parameter | Calculated Value | Property |
|---|---|---|
| HOMO Energy (eV) | -6.8 to -7.2 | Electron-donating ability |
| LUMO Energy (eV) | -1.8 to -2.2 | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | 4.8-5.2 | Chemical stability |
| Ionization Potential (eV) | 6.8-7.2 | Oxidation resistance |
| Electron Affinity (eV) | 1.8-2.2 | Reduction tendency |
| Chemical Hardness (eV) | 2.4-2.6 | Polarizability |
| Electronegativity (eV) | 4.3-4.7 | Electron attraction |
| Electrophilicity Index (eV) | 3.8-4.5 | Electrophilic character |
Molecular orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one [12] [14] [15]. The molecular orbital composition reveals the contributions of individual atomic orbitals to the overall electronic structure and helps rationalize observed chemical and spectroscopic properties.
Highest Occupied Molecular Orbital Composition
The HOMO of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one exhibits significant π-character with major contributions from the aromatic carbon atoms [12] [14]. The methoxy oxygen at position 7 provides substantial electron density to the HOMO through resonance donation [14]. This oxygen contribution enhances the electron-rich character of the aromatic system and influences the compound's reactivity toward electrophilic reagents.
The bromine substituent at position 3 contributes moderately to the HOMO through its filled p-orbitals [14]. However, this contribution is less significant than that of the methoxy group due to the weaker resonance donation from bromine compared to oxygen. The methyl group at position 4 provides minimal direct contribution to the HOMO but influences the orbital energies through inductive effects.
Calculated atomic orbital coefficients indicate the HOMO is delocalized across the entire aromatic framework with maximum amplitude on carbons adjacent to the methoxy substituent [12]. This distribution pattern correlates with the observed chemical reactivity and explains the preference for electrophilic substitution at positions ortho and para to the methoxy group.
Lowest Unoccupied Molecular Orbital Characteristics
The LUMO demonstrates pronounced π*-character with primary localization on the pyrone portion of the chromenone system [12] [14]. The carbonyl carbon exhibits the highest LUMO coefficient, consistent with its role as the primary electrophilic site in the molecule [14]. The oxygen atoms of both the carbonyl and methoxy groups contribute antibonding character to the LUMO.
The carbon bearing the bromine substituent shows significant LUMO amplitude, reflecting the electron-withdrawing effect of the halogen [14]. This localization makes position 3 susceptible to nucleophilic attack, as observed in substitution reactions of brominated coumarins. The LUMO extends across the aromatic ring system but shows diminished amplitude on carbons distant from the electron-withdrawing groups.
Visualization of the LUMO reveals nodes between bonding atoms, characteristic of antibonding molecular orbitals [12]. The nodal pattern correlates with predicted bond-breaking processes during photochemical or thermal reactions involving electronic excitation to the LUMO.
Natural Bond Orbital Analysis
Natural bond orbital analysis provides quantitative assessment of electron density distribution and bonding interactions within 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one [13] [14]. The analysis identifies donor-acceptor interactions that stabilize the molecular structure and influence chemical properties.
Strong resonance interactions occur between the methoxy oxygen lone pairs and the aromatic π-system [13]. The stabilization energy for this interaction typically measures 15-25 kilocalories per mole, confirming the significant resonance contribution of the methoxy group [13]. This interaction explains the electron-rich character of the aromatic ring and the enhanced reactivity toward electrophiles.
Hyperconjugative interactions between the methyl group at position 4 and the adjacent aromatic carbons provide additional stabilization [13]. These interactions involve overlap between the carbon-hydrogen bonding orbitals of the methyl group and the aromatic π*-orbitals. The stabilization energies range from 3-8 kilocalories per mole per interaction [13].
The carbon-bromine bond shows minimal resonance interaction with the aromatic system due to poor orbital overlap between bromine p-orbitals and the aromatic π-system [13]. However, the electron-withdrawing inductive effect of bromine significantly influences the electronic properties of adjacent carbons.
Molecular Electrostatic Potential Mapping
Molecular electrostatic potential maps reveal the spatial distribution of electron density and identify sites of electrophilic and nucleophilic reactivity [12] [14]. The methoxy oxygen exhibits the most negative electrostatic potential, indicating high electron density and nucleophilic character [12]. This region represents the preferred site for interaction with electrophilic reagents or protonation under acidic conditions.
The carbonyl oxygen displays moderate negative potential, reflecting its partial negative charge and lone pair electrons [12]. However, the potential is less negative than the methoxy oxygen due to the electron-withdrawing effect of the adjacent carbonyl carbon.
The carbon bearing the bromine substituent shows positive electrostatic potential, indicating electron deficiency and electrophilic character [12]. This region is susceptible to nucleophilic attack, consistent with the observed substitution chemistry of brominated coumarins. The magnitude of positive potential correlates with the leaving group ability of bromine.
Areas of intermediate electrostatic potential occur on the aromatic carbons, with values influenced by the electron-donating methoxy group and electron-withdrawing bromine substituent [12]. The potential distribution guides prediction of regioselectivity in substitution reactions and helps rationalize observed reaction pathways.
| Orbital Type | Energy (eV) | Primary Character | Major Contributors |
|---|---|---|---|
| HOMO | -6.8 to -7.2 | π-bonding | Aromatic C, methoxy O |
| LUMO | -1.8 to -2.2 | π*-antibonding | Carbonyl C, C-Br |
| HOMO-1 | -7.5 to -8.0 | π-bonding | Aromatic framework |
| LUMO+1 | -1.0 to -1.5 | π*-antibonding | Extended π-system |